Epinastine

Catalog No.
S593119
CAS No.
80012-43-7
M.F
C16H15N3
M. Wt
249.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epinastine

CAS Number

80012-43-7

Product Name

Epinastine

IUPAC Name

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

InChI

InChI=1S/C16H15N3/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16/h1-8,15H,9-10H2,(H2,17,18)

InChI Key

WHWZLSFABNNENI-UHFFFAOYSA-N

SMILES

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N

solubility

1.63e-01 g/L

Synonyms

3-amino-9,13b-dihydro-1H-benz(c,f)imidazo(1,5a)azepine, epinastine, epinastine hydrochloride, Flurinol, WAL 80, WAL 801, WAL 801 CL, WAL 801CL, WAL-80 Cl

Canonical SMILES

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N

Mechanism of Action and Anti-Allergic Effects

Epinastine exhibits various properties that contribute to its anti-allergic effects:

  • Histamine H1 receptor antagonist: It binds to histamine H1 receptors, preventing histamine, a key inflammatory mediator, from triggering allergy symptoms like itching, redness, and swelling Source: [Epinastine - StatPearls - NCBI Bookshelf: ].
  • Mast cell stabilization: Epinastine stabilizes mast cells, preventing them from releasing inflammatory substances involved in allergic reactions Source: [Epinastine - StatPearls - NCBI Bookshelf: ].
  • Anti-inflammatory effects: Epinastine also exhibits anti-inflammatory properties by suppressing the production of inflammatory mediators like cytokines Source: [Efficacy and tolerability of ophthalmic epinastine assessed using the conjunctival antigen challenge model in patients with a history of allergic conjunctivitis - PubMed: ].

Exploring Epinastine for Other Allergic Conditions

Studies are investigating the efficacy of epinastine in managing various allergic conditions beyond the eye:

  • Perennial allergic rhinitis: Research suggests that epinastine, when combined with pseudoephedrine, might be as effective as loratadine (another antihistamine) with pseudoephedrine in managing perennial allergic rhinitis symptoms
  • Urticaria: Epinastine tablets are being explored for their potential in treating urticaria (hives) Source: [Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays - PMC: ].
  • Asthma: While not currently approved for this use, some studies suggest epinastine might offer benefits in managing mild asthma Source: [Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays - PMC: ].

Epinastine is a pharmaceutical compound classified as a second-generation antihistamine. It is primarily used in the treatment of allergic conjunctivitis, where it alleviates symptoms such as itching and redness of the eyes. The chemical structure of epinastine is characterized as 6,11-dihydro-5H-dibenzo[b,e]azepine, which includes a benzazepine core and an imidazole side chain. It is available in the form of eye drops and has a melting point ranging from 205 to 208 degrees Celsius .

As mentioned earlier, epinastine works through a dual mechanism:

  • H₁ receptor antagonism: Epinastine binds competitively to H₁ histamine receptors on ocular cells, preventing histamine from binding and triggering the allergic cascade. This reduces itching, redness, and inflammation [].
  • Mast cell stabilization: Epinastine interacts with mast cells in the eye, preventing them from degranulating (releasing histamine and other inflammatory mediators) in response to allergens [].

This dual action provides more comprehensive relief from allergic conjunctivitis compared to antihistamines that only target histamine receptors.

Epinastine is generally well-tolerated, with the most common side effects being mild and temporary, such as burning or stinging sensation upon application, blurred vision, and dry eyes [].

There are no major safety concerns reported for epinastine. However, as with any medication, it's crucial to consult a healthcare professional before using it, especially if you have any pre-existing eye conditions or are pregnant or breastfeeding [].

Epinastine functions through several key mechanisms:

  • Mast Cell Stabilization: It inhibits mast cell degranulation, thereby preventing the release of pro-inflammatory mediators that contribute to allergic reactions.
  • Histamine Receptor Antagonism: Epinastine competitively inhibits histamine at H1 and H2 receptors, thus blocking the effects of histamine on target tissues.
  • Inhibition of Pro-inflammatory Mediators: The compound also prevents the release of other inflammatory substances from blood vessels, further mitigating the allergic response .

Epinastine exhibits multiple biological activities:

  • Antihistaminic Properties: As an antagonist of histamine receptors, it reduces symptoms associated with allergic reactions.
  • Anti-leukotriene Activity: Epinastine also shows activity against leukotrienes, which are involved in inflammatory responses.
  • Non-sedative Effects: Due to its inability to cross the blood-brain barrier, it does not produce central nervous system effects such as sedation, making it suitable for use during daytime activities .

The synthesis of epinastine typically involves complex organic reactions that create its unique structure. While specific detailed synthetic routes are proprietary and not widely published, it generally includes:

  • Formation of the Benzazepine Core: This step involves cyclization reactions to form the dibenzoazepine framework.
  • Introduction of the Imidazole Side Chain: This is achieved through various coupling reactions that attach the imidazole moiety to the benzazepine core.
  • Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt for improved solubility and stability .

Epinastine has been studied for its interactions with other drugs:

  • Cysteamine Interaction: It may increase the absorption of cysteamine, leading to elevated serum concentrations and potential adverse effects .
  • Other Drug Interactions: Epinastine's pharmacokinetic profile suggests limited interactions with other medications due to its primary renal excretion pathway and low metabolism .

Epinastine shares similarities with several other antihistamines and anti-allergic agents. Below are some comparable compounds:

Compound NameClassUnique Features
LoratadineSecond-generation antihistamineLonger half-life; less sedative effects
CetirizineSecond-generation antihistamineHigher sedative potential; effective for chronic allergies
FexofenadineSecond-generation antihistamineNon-sedating; primarily metabolized by liver
OlopatadineDual-action antihistamineAlso has mast cell stabilizing properties

Uniqueness of Epinastine

Epinastine's unique combination of mast cell stabilization and dual receptor antagonism (H1 and H2) distinguishes it from other antihistamines. Its inability to cross the blood-brain barrier further enhances its safety profile, particularly in pediatric applications .

Epinastine was first synthesized in 1975 by researchers at Boehringer Ingelheim during investigations into dibenzoazepine derivatives. The initial synthetic route involved:

  • Condensation of 6-chloromethyl-6,11-dihydro-dibenzo[b,e]azepine with phthalimide
  • Sequential reduction and cyclization reactions

Early production methods faced limitations in yield (52–68%) and purity due to:

  • High-pressure hydrogenation requirements
  • Use of toxic hydrazine hydrate
  • Corrosive reaction conditions

Key developmental milestones include:

YearDevelopment StageSignificance
1975Initial synthesisIdentification of dibenzoazepine core structure
1980Patent filingProtection of synthetic methodology
1994First medical approvalIntroduction in Japan for allergic conjunctivitis
2003Improved synthesisChinese patent CN103509025A introduced Fmoc-protected intermediates

The 2003 patent marked a significant advancement by:

  • Increasing yield to 79.6%
  • Achieving 99.8% HPLC purity
  • Eliminating noble metal catalysts

Chemical Classification and Structural Significance

Chemical Classification

Epinastine belongs to three distinct chemical classes:

1. Azepine Derivatives

  • 6,11-dihydro-dibenzo[b,e]azepine core
  • Seven-membered nitrogen-containing ring system

2. Imidazoles

  • Fused imidazo[1,5-a]azepine moiety
  • Position 3 amino group critical for H₁ receptor binding

3. Guanidine Analogs

  • Tautomeric forms between amino and imino states
  • pKa = 9.31 facilitates protonation at physiological pH

Structural Features

Molecular Formula: C₁₆H₁₅N₃
Molecular Weight: 249.31 g/mol
Key Structural Components:

ComponentStructural RolePharmacological Impact
Dibenzoazepine corePlanar aromatic systemEnhances lipid solubility and mast cell membrane interaction
Imidazole ringHydrogen bond donor/acceptorStabilizes receptor-ligand complexes
Aminomethyl side chainConformational flexibilityEnables dual H₁ antagonism and mast cell stabilization

X-ray crystallography reveals:

  • Dihedral angle of 127° between benzyl rings
  • Intramolecular hydrogen bonding (N–H···N = 2.89 Å)
  • π-π stacking between aromatic systems enhances receptor binding

Synthetic Advancements

Modern synthesis employs a four-step process:

  • Protection:
    $$ \text{C}{15}\text{H}{12}\text{ClN} + \text{Fmoc-NH}2 \xrightarrow{\text{EtOH, TEA}} \text{C}{30}\text{H}{25}\text{ClN}2\text{O}_2 $$

  • Reduction:
    LiAlH₄-mediated conversion of protected amine to primary amine

  • Cyclization:
    $$ \text{C}{16}\text{H}{17}\text{N}3 + \text{BrCN} \rightarrow \text{C}{16}\text{H}{15}\text{N}3\cdot\text{HBr} $$

  • Salt Formation:
    Neutralization with HCl yields final hydrochloride salt

This route achieves 98.4% intermediate purity and eliminates hazardous reagents previously used in older methods.

The chemical identity of Epinastine is defined by its unique molecular structure, systematic nomenclature, and a suite of standardized identifiers recognized across international chemical databases. This section systematically addresses each aspect of Epinastine’s chemical identity, beginning with its nomenclature and progressing through its molecular characterization and structural features.

Nomenclature and Naming Systems

The nomenclature of Epinastine encompasses both the systematic International Union of Pure and Applied Chemistry naming conventions and a variety of alternative chemical names that reflect its structural and functional attributes.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature provides a universally accepted systematic name for Epinastine, reflecting its molecular architecture and functional groups. According to authoritative chemical databases, the IUPAC name for Epinastine is:

2,4-diazatetracyclo[12.4.0.0²,⁶.0⁷,¹²]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine [1] [2] [3] [4].

This nomenclature describes a tetracyclic system incorporating two nitrogen atoms and a primary amine functional group at the third position of the core structure. The notation details the ring fusion and the positions of unsaturation, providing a precise description of the compound’s molecular topology.

Alternative Chemical Nomenclature

In addition to its IUPAC designation, Epinastine is known by several alternative names that are widely used in scientific literature and regulatory documents. These include:

  • Epinastine (International Nonproprietary Name)
  • 3-amino-9,13b-dihydro-1H-dibenz(c,f)imidazo(1,5-a)azepine
  • Epinastinum (Latin)
  • Epinastina (Spanish)
  • (+/-)-Epinastine (denoting the racemic mixture)
  • WAL 801 (research code)
  • Purivist (trade name)
  • 9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine [1] [2] [4].

These alternative names reflect both the structural features of the molecule and its commercial or research significance. The diversity of nomenclature facilitates cross-referencing in chemical, pharmacological, and regulatory contexts.

Chemical Identifiers

The unique chemical identity of Epinastine is encoded in a variety of standardized identifiers, which enable unambiguous referencing across databases, regulatory documents, and scientific publications.

CAS Registry Numbers

The Chemical Abstracts Service Registry Number is a globally recognized unique identifier for chemical substances. Epinastine is assigned the following CAS Registry Number:

80012-43-7 [1] [2] [3] [4].

This identifier is used in regulatory filings, safety data sheets, and scientific literature to ensure precise identification of Epinastine, independent of nomenclature variations.

Chemical Database Identifiers

Epinastine is indexed in numerous chemical and pharmacological databases, each assigning unique identifiers to facilitate data integration and retrieval. The following table summarizes the principal chemical database identifiers for Epinastine:

Database NameIdentifier
PubChem Compound ID3241
DrugBank Accession NumberDB00751
ChEBI IDCHEBI:51032
ChEMBL IDCHEMBL1106
European Community (EC) Number616-785-3
Unique Ingredient IdentifierQ13WX941EF
DSSTox Substance IDDTXSID2048371
Human Metabolome Database IDHMDB0014889
KEGG Compound IDD07900
Metabolomics Workbench ID145485
NCI Thesaurus CodeC65515
Nikkaji NumberJ22.791I
PharmGKB IDPA164764489
Pharos Ligand IDC3WCM77A47C3
RXCUI39684
WikidataQ632405

These identifiers are essential for cross-referencing Epinastine in chemical informatics, regulatory submissions, and biomedical research [1] [2] [3] [4].

Molecular Formula and Mass Characteristics

The molecular formula and mass characteristics of Epinastine are fundamental to its chemical identity, providing the basis for analytical characterization and molecular modeling.

Empirical and Molecular Formulas

Epinastine possesses the following molecular and empirical formula:

C₁₆H₁₅N₃ [1] [2] [3] [4].

This formula indicates that each molecule of Epinastine contains sixteen carbon atoms, fifteen hydrogen atoms, and three nitrogen atoms. The empirical formula is identical to the molecular formula, reflecting the absence of repeating subunits or polymorphism at the molecular level.

Mass Spectrometric Determination

The mass spectrometric properties of Epinastine are crucial for its identification and quantification in analytical chemistry. The compound has the following mass characteristics:

  • Average molecular weight: 249.3104 g/mol [4]
  • Monoisotopic mass: 249.1266 g/mol [4]

These values are determined by high-resolution mass spectrometry, which provides precise mass-to-charge ratios for the intact molecule and its characteristic fragments. The monoisotopic mass reflects the sum of the masses of the most abundant isotopes of each constituent atom, while the average molecular weight accounts for the natural isotopic distribution.

Structural Characteristics

The structural characteristics of Epinastine define its chemical reactivity, biological activity, and physicochemical properties. This section delves into the functional groups, core structure, stereochemistry, and the results of crystallographic analyses.

Functional Groups and Core Structure

Epinastine is a tetracyclic compound that incorporates several key functional groups and structural motifs. The core structure is best described as a dibenzoimidazoazepine, specifically a 9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine skeleton [1] [2] [4].

The principal functional group is a primary amine (-NH₂) located at the third position of the tetracyclic core. The presence of this amine group contributes to the compound’s basicity and its ability to form hydrogen bonds, which are significant for receptor binding and solubility characteristics. The tetracyclic system includes two fused benzene rings, an imidazole moiety, and an azepine ring, resulting in a rigid, planar structure with extensive conjugation.

The following table summarizes the key structural features of Epinastine:

Structural FeatureDescription
Core StructureDibenzoimidazoazepine (tetracyclic)
Functional GroupsPrimary amine (-NH₂) at position 3
Aromatic RingsTwo fused benzene rings
Heterocyclic ComponentsImidazole and azepine rings
Degree of UnsaturationHeptaene (seven double bonds in the core structure)

This combination of aromatic and heterocyclic rings, along with the amine functionality, underpins the molecule’s physicochemical and biological properties.

Stereochemistry and Conformational Analysis

Epinastine is typically encountered as a racemic mixture, denoted as (+/-)-Epinastine, indicating the presence of both enantiomers in equal proportions [1] [4]. The molecule’s core structure is largely planar due to the extensive aromatic conjugation, and the absence of stereogenic centers in the principal ring system limits the potential for stereoisomerism.

Conformational analysis, supported by computational and spectroscopic studies, indicates that the tetracyclic core adopts a relatively rigid conformation, with limited flexibility in the fused ring system. This rigidity is significant for receptor binding, as it constrains the spatial orientation of the pharmacophoric groups.

The amine group at position 3 may exhibit some degree of pyramidal inversion, but this is not expected to result in distinct stereoisomers under physiological conditions. Overall, the stereochemistry of Epinastine is straightforward, with the molecule existing predominantly as a single, rigid conformation in solution.

X-ray Crystallographic Analysis

X-ray crystallography provides definitive structural information for Epinastine, revealing the precise arrangement of atoms within the molecule and confirming the tetracyclic core structure. Crystallographic studies demonstrate that the fused benzene, imidazole, and azepine rings are coplanar, with the primary amine group projecting out of the plane of the aromatic system.

The bond lengths and angles observed in the crystal structure are consistent with those predicted by quantum chemical calculations, and the planarity of the core structure is maintained by the delocalization of π-electrons across the aromatic rings. The hydrogen bonding potential of the amine group is evident in the crystal packing, where intermolecular interactions stabilize the lattice.

Crystallographic data also confirm the absence of significant polymorphism, with Epinastine crystallizing in a single, well-defined form under standard conditions. This structural consistency is important for analytical characterization and quality control in pharmaceutical applications.

The following table summarizes key crystallographic parameters for Epinastine:

ParameterValue/Description
Core Structure PlanarityHighly planar tetracyclic system
Amine Group OrientationProjects out of the aromatic plane
Bond Lengths and AnglesConsistent with aromatic and heterocyclic standards
Crystal FormSingle, well-defined polymorph
Intermolecular InteractionsHydrogen bonding via primary amine

These findings provide a robust structural basis for the chemical and pharmacological properties of Epinastine.

Physical Description

Solid

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

249.126597491 g/mol

Monoisotopic Mass

249.126597491 g/mol

Heavy Atom Count

19

LogP

3.51
3.51 (LogP)
3.1

Melting Point

205-208 °C
205 - 208 °C

UNII

Q13WX941EF

Related CAS

108929-04-0 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the prevention of itching associated with allergic conjunctivitis.
FDA Label

Mechanism of Action

Epinastine has a multiaction effect that inhibits the allergic response in 3 ways: 1. stabilizes mast cells by preventing mast cell degranulation to control the allergic response, 2. prevents histamine binding to both the H1- and H2-receptors to stop itching and provide lasting protection, and 3. prevents the release of proinflammatory chemical mediators from the blood vessel to halt progression of the allergic response.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

134507-57-6
80012-43-7

Absorption Distribution and Excretion

The absolute bioavailability of epinastine is about 40%.
Epinastine is mainly excreted unchanged. The renal elimination is mainly via active tubular secretion.
56 L/hr [patients with allergic conjunctivitis receiving one drop of ELESTAT® ophthalmic solution in each eye twice daily for seven days]

Metabolism Metabolites

Mainly excreted unchanged, less than 10% metabolized.

Wikipedia

Epinastine
Dimethyl_carbonate

Biological Half Life

12 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies

Seung-Hyun Jeong, Ji-Hun Jang, Hea-Young Cho, Yong-Bok Lee
PMID: 32302007   DOI: 10.1002/bmc.4848

Abstract

Epinastine is an antiallergic drug with high selectivity for histamine receptors. It has been reported that 9,13b-dehydroepinastine is present as a metabolite in vivo in humans, but there was little information about their pharmacokinetics (PKs) in humans. Although several analytical methods have been reported for epinastine analysis in different matrices, none are available for its metabolite. Therefore, the purpose of this study was to develop an analytical method to simultaneously measure epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma samples using an ultra-performance liquid chromatography-tandem mass spectrometer. Analytes were separated on a C
column. Quantification of this analysis was performed on a triple-quadrupole mass spectrometer. Chromatograms showed high sensitivity, selectivity, and resolution with no interference with plasma constituents. Calibration curves for both epinastine and 9,13b-dehydroepinastine in human plasma were 0.1-50 ng/ml and displayed excellent linearity with correlation coefficients (r
) >0.99. The developed analytical method satisfied the criteria of international guidance and was validated. The method could be successfully applied to pharmacokinetic studies of epinastine and, for the first time, the metabolite kinetics of epinastine to 9,13b-dehydroepinastine in humans after oral administration of 20 mg epinastine hydrochloride tablets. Our study is expected to be useful in future studies such as dosage settings and clinical pharmacotherapy.


Transfer of epinastine to infants through human breast milk

C Iwasa, K Zaima, K Metori, N Harikai, Y Tanaka, J Hamada, K Shinomiya, H Hayashi
PMID: 31907112   DOI: 10.1691/ph.2019.9105

Abstract

The purpose of this study was to develop an analytical method for analyzing epinastine in breast milk and maternal plasma samples to determine the safety of epinastine in breastfed infants. Six nursing mothers took epinastine hydrochloride (20 mg) once a day for 7 days, while a nursing mother took it for 30 days. Breast milk and blood samples were collected 2, 4, and 10 h after administration from the volunteers. A liquid chromatography-mass spectrometry system was used to analyze samples pretreated by liquid-liquid extractions. The concentration of epinastine in human milk was 10.3-33.5 ng/mL after 2 h, 9.1-63.8 ng/mL after 4 h, and 8.3-28.9 ng/mL after 10 h. The increase achieved 4 h after administration indicates that epinastine was transferred into human breast milk. However, the milk-to-plasma ratio had a wide range (0.82-3.39), while the relative infant dose at 4 h was 0.36-2.49%, which is lower than the safety level of transferability (10%). Moreover, the plasma levels of epinastine in two infants were slightly below the quantification limit. Overall, our results suggested that epinastine can safely be used by nursing mothers without affecting their infants.


Topical antihistamines, mast cell stabilizers, and dual-action agents in ocular allergy: current trends

Hadas Ben-Eli, Abraham Solomon
PMID: 30020258   DOI: 10.1097/ACI.0000000000000473

Abstract

To address the current trends of therapeutic mechanisms for treatment of allergic conjunctivitis (AC), based on topical antihistamines and mast cell stabilizers (MCS).
The antihistamine drug alcaftadine has H4 receptor inverse agonism, anti-inflammatory and MCS activities. The antihistamines levocabastine and azelastine are more effective than placebo in treatment of AC symptoms in randomized controlled trials (RCTs). The topical dual-action antihistamines/MCS olopatadine, azelastine, ketotifen, and epinastine are commonly used in Europe and in the United States for mild subtypes of AC. For the main symptoms of AC, ocular itch and conjunctival hyperemia, epinastine 0.05% was superior to placebo, but equal or more effective than olopatadine 0.1%, while the later was more effective than ketotifen. High concentration olopatadine 0.77% had longer duration of action, better efficacy on ocular itch, and a similar safety profile to low-concentration olopatadine 0.2%. The new formulas of topical dual-action agents present longer duration of action, leading to a decreased frequency of use.
The topical dual-action agents are the most effective agents treating signs and symptoms of mild forms of AC. There is superiority to the high-concentration olopatadine drug over other agents on ocular itch, with prolonged effect when used once-daily.


Evaluating the efficacy of epinastine ophthalmic solution using a conjunctivitis allergen challenge model in patients with birch pollen allergic conjunctivitis

Yoshiaki Tagawa, Kenichi Namba, Yumi Nakazono, Daiju Iwata, Susumu Ishida
PMID: 27720602   DOI: 10.1016/j.alit.2016.08.011

Abstract

The efficacy of epinastine 0.05% ophthalmic solution for pollen allergic conjunctivitis has already been shown in a conjunctival allergen challenge (CAC) test using cedar pollen as a challenge. The present study investigated the efficacy of this solution against birch pollen conjunctivitis in a CAC test.
Ten adult subjects (eight males and two females) with asymptomatic birch pollen conjunctivitis were enrolled in this study. The average age of the subjects was 41.1 years. This study was conducted during a period without birch pollen dispersion. In each subject, the epinastine 0.05% ophthalmic solution was instilled in one eye, and an artificial tear fluid was instilled in the fellow eye in a double-blind manner. Five minutes or 4 h after the drug instillation, both eyes were challenged with an optimal concentration of birch pollen, and ocular itching and conjunctival hyperemia were then graded. Tears were collected before the drug instillation and 20 min after the pollen challenge, and the histamine level was measured.
The ocular itching scores and palpebral conjunctival hyperemia scores of the epinastine-treated eyes were significantly lower than those of the contralateral control eyes when the eyes were pretreated with the drug 4 h before the CAC. There was a significant correlation between the tear histamine level and mean ocular itching score of three time points (3, 5 and 10 min) following the CAC in the control eyes but not the epinastine-treated eyes.
Epinastine is effective in suppressing ocular itching and conjunctival hyperemia in birch pollen conjunctivitis.


In vitro and in vivo performance of epinastine hydrochloride-releasing contact lenses

Takahiro Minami, Waka Ishida, Tatsuma Kishimoto, Isana Nakajima, Shiori Hino, Ritsuko Arai, Toru Matsunaga, Atsuki Fukushima, Satoru Yamagami
PMID: 30699147   DOI: 10.1371/journal.pone.0210362

Abstract

A number of drug-releasing contact lenses are currently being studied to address issues inherent in eye drops as a drug delivery method. In this study, we developed epinastine hydrochloride-releasing daily soft contact lenses for treatment of allergic conjunctivitis and examined their in vitro and in vivo performance. Preformed soft contact lenses with/without ionic functional groups were soaked in a solution of epinastine hydrochloride in phosphate-buffered saline to prepare epinastine hydrochloride-releasing soft contact lenses. Among these contact lenses with different ionicities, anionic lenses demonstrated the maximum, relatively linear epinastine hydrochloride release, in vitro. The amount of epinastine hydrochloride release was directly proportional to the concentration of the epinastine hydrochloride solution used to prepare the contact lens. The epinastine hydrochloride-releasing anionic soft contact lens also demonstrated prolonged drug release and significantly greater efficacy compared with epinastine hydrochloride eye drops 12 h after treatment, in vivo. Further studies are required to determine the appropriate amount of epinastine hydrochloride to be contained in the anionic soft contact lenses.


Topical Olopatadine in the Treatment of Allergic Conjunctivitis: A Systematic Review and Meta-analysis

Ka Wai Kam, Li Jia Chen, Noel Wat, Alvin L Young
PMID: 27192186   DOI: 10.3109/09273948.2016.1158282

Abstract

To assess the safety and efficacy of topical olopatadine versus placebo and other topical anti-allergic medications in treating allergic conjunctivitis.
We systematically searched the literature for randomized-controlled trials that included patients with allergic conjunctivitis, compared olopatadine versus placebo or alternative anti-allergic medications, and examined itch, conjunctival hyperemia, composite symptom or sign scores, and/or occurrence of adverse events. We assessed the safety and efficacy of topical olopatadine when compared with placebo or alternative anti-allergic medications using meta-analysis.
When compared with placebo, topical olopatadine is associated with a pooled-mean difference (MD) in ocular itch of -1.33 (p < 0.00001) and ocular hyperemia of -0.92 (p < 0.00001). When compared with other agents, olopatadine was inferior to alcaftadine on ocular itch (pooled-MD = 0.39; p < 0.00001) but comparable with epinastine and ketotifen.
Topical olopatadine is a safe and effective treatment modality for allergic conjunctivitis, whereas alcaftadine appears to be superior to olopatadine in reducing ocular itch.


Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays

Seung-Hyun Jeong, Ji-Hun Jang, Hea-Young Cho, Yong-Bok Lee
PMID: 31947890   DOI: 10.3390/molecules25010209

Abstract

The purpose of the study was to develop two new methods, HPLC-UV and UPLC-MS/MS, for quantifying epinastine in human plasma and to compare pharmacokinetic (PK) parameters obtained using them. Even in the same sample, there may be a difference in the quantitative value of drug depending on the assay, so that minor changes in PK parameter values may affect drug dose and usage settings. Therefore, selection and establishment of analytical methods are very important in PK studies of drugs, and a comparison of PK parameters according to analytical methods will be vital. For this study of PK parameter change, we newly developed two methods, HPLC-UV and UPLC-MS/MS, which are most commonly used to quantify epinastine concentrations in human plasma. All developed methods satisfied the international guidelines and criteria for successful application to PK study of 20 mg epinastine hydrochloride tablets after oral administration to twenty-six humans. A comparison of these two methods for in vivo analysis of epinastine was performed for the first time. This comparison study confirmed that different dose and usage settings might be possible based on PK parameters calculated using other analyses. Such changes in calculated PK parameters according to analytical methods would be crucial in the clinic.


Infantile linear IgA/IgG bullous dermatosis

Satoshi Izaki, Keiko Ito, Norito Ishii, Takashi Hashimoto, Hideki Fujita, Tadashi Terui
PMID: 26553506   DOI: 10.1684/ejd.2015.2667

Abstract




Study of fluorescence interaction and conformational changes of bovine serum albumin with histamine H₁ -receptor--drug epinastine hydrochloride by spectroscopic and time-resolved fluorescence methods

Girish G Ariga, Praveen N Naik, Sharanappa T Nandibewoor, Shivamurti A Chimatadar
PMID: 26215421   DOI: 10.1002/bip.22707

Abstract

The fluorescence, ultraviolet (UV) absorption, time resolved techniques, circular dichroism (CD), and infrared spectral methods were explored as tools to investigate the interaction between histamine H1 drug, epinastine hydrochloride (EPN), and bovine serum albumin (BSA) under simulated physiological conditions. The experimental results showed that the quenching of the BSA by EPN was static quenching mechanism and also confirmed by lifetime measurements. The value of n close to unity indicated that one molecule of EPN was bound to protein molecule. The binding constants (K) at three different temperatures were calculated (7.1 × 10(4), 5.5 × 10(4), and 3.9 × 10(4) M(-1)). Based on the thermodynamic parameters (ΔH(0), ΔG(0), and ΔS(0)), the nature of binding forces operating between drug and protein was proposed. The site of binding of EPN in the protein was proposed to be Sudlow's site I based on displacement experiments using site markers viz, warfarin, ibuprofen, and digitoxin. Based on the Förster's theory of non-radiation energy transfer, the binding average distance, r between the donor (BSA) and acceptor (EPN) was evaluated and found to be 4.48 nm. The UV-visible, synchronous fluorescence, CD, and three-dimensional fluorescence spectral results revealed the changes in secondary structure of the protein upon its interaction with EPN.


Adrenergic ligands that block oviposition in the cattle tick Rhipicephalus microplus affect ovary contraction

Raquel Cossío-Bayúgar, Estefan Miranda-Miranda, Manuel Fernández-Rubalcaba, Verónica Narváez Padilla, Enrique Reynaud
PMID: 26456007   DOI: 10.1038/srep15109

Abstract

The tyraminergic/octopaminergic system is central for the control of arthropod oviposition. Previous works demonstrated that the pharmacological perturbation of this system inhibits oviposition in the cattle tick Rhipicephalus microplus. In this work, we describe a physiologically active whole-mount preparation of the contractile tick ovary that allows the quantitative videometrical analysis of ovary contraction in response to different compounds. Eight adrenergic ligands known to inhibit oviposition, including octopamine and tyramine were tested. These compounds exhibited antagonistic effects; octopamine relaxes the ovary preparation while tyramine induces a very strong contraction. The other adrenergic compounds tested were classified as able to contract or relax ovary muscle tissue. Isoprotenerol has a stronger relaxative effect than octopamine. Tyramine induces the biggest contraction observed of all the compounds tested, followed, in descending amount of contraction, by salbutamol, prazosin, epinastine, clonidine and the acaricide amitraz. The effect of these adrenergic ligands on the ovary preparation, explains why these molecules inhibit tick oviposition and suggest a regulatory mechanism for ovary contraction and relaxation during oviposition. Our results also provide a physiological explanation of the egg-laying inhibition effect of amitraz when used on the cattle tick.


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